(3-Hydroxy-naphthalen-2-yl)-carbamic acid tert-butyl ester
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Overview
Description
tert-Butyl N-(3-hydroxynaphthalen-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a hydroxynaphthalene structure.
Preparation Methods
The synthesis of tert-butyl N-(3-hydroxynaphthalen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-2-naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the formation of the carbamate linkage . The reaction conditions are generally mild, and the process can be completed in a relatively short time.
Chemical Reactions Analysis
tert-Butyl N-(3-hydroxynaphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(3-hydroxynaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving carbamate derivatives.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxynaphthalen-2-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under acidic or basic conditions, releasing the free amine. This property is exploited in various synthetic processes to protect sensitive amine functionalities during multi-step reactions . The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected.
Comparison with Similar Compounds
tert-Butyl N-(3-hydroxynaphthalen-2-yl)carbamate can be compared with other carbamate derivatives such as:
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
N-Boc-hydroxylamine: Another carbamate derivative used in organic synthesis.
tert-Butyl-N-methylcarbamate: A related compound with a methyl group instead of a hydroxynaphthalene moiety.
The uniqueness of tert-butyl N-(3-hydroxynaphthalen-2-yl)carbamate lies in its specific structure, which combines the stability of the tert-butyl carbamate group with the reactivity of the hydroxynaphthalene moiety, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxynaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-12-8-10-6-4-5-7-11(10)9-13(12)17/h4-9,17H,1-3H3,(H,16,18) |
InChI Key |
SJEDBMPFEFFZDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=C1O |
Origin of Product |
United States |
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